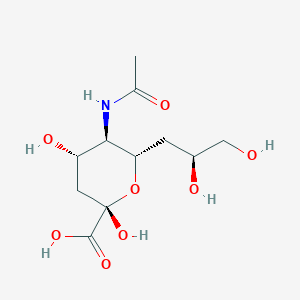

N-Acetyl-7-deoxyneuraminic acid

Description

Contextualization within the Sialic Acid Family: Structural Variants and Biological Significance

Sialic acids are a large family of over 50 structurally distinct nine-carbon acidic monosaccharides. mdpi.comnih.govnih.gov They are typically found at the outermost ends of glycan chains on glycoproteins and glycolipids in vertebrates and some microorganisms. tandfonline.comnih.govnih.govlu.se This terminal position and their negative charge at physiological pH allow sialic acids to play pivotal roles in a vast array of biological processes. researchgate.netwikipedia.org These functions include cell-cell recognition, immune response modulation, neural development, and controlling the lifespan of glycoproteins in circulation. nih.govnih.gov

The foundational structure for this family is neuraminic acid (Neu), a nine-carbon sugar that does not occur naturally on its own. wikipedia.org The diversity of the sialic acid family arises from various substitutions on the core neuraminic acid structure. The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac). nih.govwikipedia.org Other significant variants include N-glycolylneuraminic acid (Neu5Gc), which is found in most mammals but not in healthy human tissues, and deaminated neuraminic acid (KDN). mdpi.comresearchgate.net Further structural diversity is generated by modifications such as O-acetylation, methylation, sulfation, or phosphorylation at different hydroxyl groups, creating a complex code that fine-tunes biological interactions. mdpi.comwikipedia.org

This structural variety is biologically significant. For instance, the type of sialic acid (e.g., Neu5Ac vs. Neu5Gc) and its linkage to the underlying glycan (α2,3- or α2,6-linkage) can determine the host specificity for pathogens like influenza viruses. researchgate.net Aberrant sialylation patterns are also a hallmark of diseases like cancer, where they can contribute to metastasis and immune evasion. tandfonline.com

Table 1: Key Members of the Sialic Acid Family

| Compound Name | Abbreviation | Common Occurrence | Key Structural Feature |

| N-Acetylneuraminic acid | Neu5Ac | Most common sialic acid in humans. nih.govwikipedia.org | An acetyl group at the C5 amino group. wikipedia.org |

| N-Glycolylneuraminic acid | Neu5Gc | Common in most mammals; a xenoantigen in humans. nih.govresearchgate.net | A glycolyl group at the C5 amino group. wikipedia.org |

| Ketodeoxynonulosonic acid | KDN | Found in vertebrates and bacteria. nih.govnih.gov | A hydroxyl group at C5 instead of an amino group. |

| N-Acetyl-7-O-acetylneuraminic acid | Neu5,7Ac₂ | A naturally occurring O-acetylated form. nih.gov | Acetyl groups at C5 (N-acetyl) and C7 (O-acetyl). nih.gov |

N-Acetyl-7-deoxyneuraminic Acid as a Specific Sialic Acid Analog for Mechanistic Inquiry

This compound is a synthetic analog of the naturally abundant Neu5Ac. Its defining structural feature is the removal of the hydroxyl (-OH) group at the seventh carbon position (C7) of the sialic acid backbone, replacing it with a hydrogen atom. This seemingly minor modification has significant implications for its use as a research tool.

In glycobiology, synthetic analogs of natural sugars are invaluable for dissecting complex biological systems. By systematically modifying a sugar's structure—for example, by removing a specific functional group—scientists can probe the importance of that group in molecular recognition events. The C7 hydroxyl group of sialic acid is known to participate in interactions with various sialic acid-binding proteins (lectins) and enzymes like sialidases (neuraminidases).

The synthesis of this compound and related compounds allows researchers to investigate the precise role of the C7 hydroxyl group. For instance, by comparing the binding of a protein to natural Neu5Ac versus this compound, one can determine if the C7 hydroxyl is a critical contact point for that specific interaction. Furthermore, stable analogs are designed to mimic naturally unstable structures, such as O-acetylated sialic acids. nih.gov For example, 7-N-acetyl Neu5Ac (Neu5Ac7NAc) has been synthesized as a stable mimic of the naturally occurring but labile 7-O-acetyl-N-acetylneuraminic acid (Neu5,7Ac₂), whose O-acetyl group can migrate under physiological pH. nih.gov Such tools are essential for studying the function of specific sialic acid modifications without the complication of chemical instability.

Overview of Research Trajectories in Deoxyneuraminic Acid Chemistry and Biology

Research involving deoxyneuraminic acids, including the 7-deoxy variant, follows two main trajectories: chemical synthesis and biological application.

Chemical Synthesis: The development of methods to create modified sialic acids is a key focus of carbohydrate chemistry. The synthesis of deoxy analogs often involves complex multi-step procedures starting from more common sugars or sialic acid precursors. acs.org Chemists work to develop efficient and stereoselective reactions to remove or replace specific hydroxyl groups on the sialic acid scaffold. These synthetic efforts expand the "toolbox" of available chemical probes for biologists. acs.org For example, chemoenzymatic strategies, which combine chemical synthesis with the use of enzymes that have broad substrate tolerance, have become a powerful approach for producing libraries of sialic acid analogs. nih.gov

Biological and Mechanistic Inquiry: The primary application of deoxyneuraminic acid analogs is to understand the fundamentals of sialic acid biology. Pathogenic bacteria have evolved transporters to import sialic acid from their host environment, using it as a nutrient source and for "molecular mimicry" to evade the host immune system. lu.sewikipedia.org Modified sialic acids, including deoxy- and other C7-substituted analogs, are being designed and synthesized to act as potential inhibitors of these bacterial sialic acid transporters. lu.se By blocking this uptake, it may be possible to develop novel antibacterial strategies. lu.se Similarly, these analogs are used to map the binding sites of viral proteins, such as influenza hemagglutinin, and enzymes like neuraminidases, which is crucial for designing antiviral drugs. semanticscholar.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

117193-31-4 |

|---|---|

Molecular Formula |

C11H19NO8 |

Molecular Weight |

293.27 g/mol |

IUPAC Name |

(2S,4S,5R,6S)-5-acetamido-6-[(2S)-2,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO8/c1-5(14)12-9-7(16)3-11(19,10(17)18)20-8(9)2-6(15)4-13/h6-9,13,15-16,19H,2-4H2,1H3,(H,12,14)(H,17,18)/t6-,7-,8-,9+,11-/m0/s1 |

InChI Key |

OJKMRYAMSZNUHX-HQCZOREISA-N |

SMILES |

CC(=O)NC1C(CC(OC1CC(CO)O)(C(=O)O)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1C[C@@H](CO)O)(C(=O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1CC(CO)O)(C(=O)O)O)O |

Synonyms |

N-acetyl-7-deoxyneuraminic acid NA-7-DNMA |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Biology Approaches to N Acetyl 7 Deoxyneuraminic Acid

Chemoenzymatic Synthesis of N-Acetyl-7-deoxyneuraminic Acid and Its Derivatives

Chemoenzymatic methods combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, offering a powerful approach for preparing complex carbohydrates like this compound. nih.gov These strategies often begin with chemically synthesized precursors that are then subjected to enzymatic transformations.

A common strategy involves the chemical synthesis of modified N-acetylmannosamine (ManNAc) derivatives, which then serve as substrates for a cascade of enzymatic reactions. escholarship.orgnih.gov This approach allows for the introduction of various functionalities at specific positions, which are then carried through the enzymatic steps to yield the desired sialic acid analogues.

Enzymatic Catalysis in Deoxyneuraminic Acid Synthesis (e.g., Aldolase-catalyzed Transformations)

A key enzyme in the synthesis of sialic acids and their derivatives is N-acetylneuraminic acid aldolase (B8822740) (NAL). nih.govacs.org This enzyme catalyzes the reversible aldol (B89426) condensation of pyruvate (B1213749) and an N-acetylmannosamine (ManNAc) derivative to form the corresponding nine-carbon sialic acid. nih.govacs.org The reaction proceeds through a Schiff base intermediate formed between pyruvate and a lysine (B10760008) residue in the enzyme's active site. nih.govacs.org

The substrate tolerance of NAL is a significant advantage, as it can accept a variety of modified ManNAc precursors. nih.gov This flexibility allows for the synthesis of a wide range of sialic acid analogues with modifications at different positions. For instance, ManNAc derivatives with modifications at the C7 position can be used to synthesize corresponding 7-deoxy-sialic acid analogues.

Directed evolution has been employed to alter the substrate specificity and even invert the enantioselectivity of sialic acid aldolase, further expanding the repertoire of accessible sialic acid derivatives. nih.gov

Multi-Enzyme One-Pot Synthesis Strategies for CMP-Activated Analogs

These one-pot systems typically involve three key enzymes:

Sialic acid aldolase: To synthesize the sialic acid analogue from a modified ManNAc precursor and pyruvate. nih.gov

CMP-sialic acid synthetase: To activate the newly formed sialic acid using cytidine (B196190) triphosphate (CTP). nih.govmdpi.com

Sialyltransferase: To transfer the activated sialic acid to a suitable acceptor molecule. nih.gov

In some systems, additional enzymes are included to regenerate CTP from CMP, ensuring a continuous supply of the activated sugar nucleotide. harvard.edu For example, a one-pot reaction starting from a fluorinated mannosamine (B8667444) has been optimized to yield 7-fluoro-7-deoxy-CMP-sialic acid using three enzymes. nih.gov These multi-enzyme cascades have proven effective for the synthesis of various CMP-activated sialic acid analogues, including those with modifications at the C7 position. escholarship.orgnih.govnih.gov

Chemical Synthesis Routes for this compound Analogues

While chemoenzymatic methods are powerful, purely chemical synthesis routes offer an alternative and sometimes more direct way to access specific this compound analogues. These methods provide precise control over the introduction of modifications.

Selective Modification Strategies at the C-7 Position

The C-7 position of sialic acid is a common target for modification due to its role in biological recognition processes. Selective chemical modification at this position can be challenging due to the presence of multiple hydroxyl groups. Strategies often involve the use of protecting groups to mask other reactive sites, allowing for specific chemistry at C-7.

One approach involves the synthesis of sialic acid analogues with an azido (B1232118) group at the C-7 position, which can then be reduced to an amine and subsequently acetylated to yield the desired N-acetyl derivative. escholarship.orgnih.gov For instance, the synthesis of 7-N-acetyl Neu5Ac (Neu5Ac7NAc) has been achieved from the corresponding azido analogue, Neu5,7diN3. escholarship.orgnih.gov

Derivatization for Biochemical Probe and Analog Development

The chemical synthesis of this compound and its analogues is crucial for the development of biochemical probes to study sialic acid biology. These probes can be used to investigate the binding preferences of sialic acid-binding proteins (lectins) or to inhibit enzymes involved in sialic acid metabolism. lu.se

For example, N-acyl derivatives of neuraminic acid have been synthesized and conjugated to carrier proteins to study their immunogenicity. nih.gov These studies have shown that modifications to the N-acyl group can significantly impact the immune response. nih.gov Furthermore, derivatization at the N-terminus of amino acids has been shown to be an effective strategy for their identification using nanopore sensors, a concept that could potentially be extended to modified sugars. nih.gov

Strategic Incorporation of this compound into Complex Glycoconjugates for Research Purposes

The ultimate goal of synthesizing this compound analogues is often their incorporation into complex glycoconjugates, such as glycoproteins and glycolipids. This allows researchers to study the effects of specific sialic acid modifications in a more biologically relevant context.

Chemoenzymatic methods are particularly well-suited for this purpose. Once the CMP-activated sialic acid analogue is generated in a one-pot reaction, it can be directly used by a sialyltransferase to glycosylate a desired acceptor molecule. nih.govescholarship.orgnih.gov This has been successfully applied to synthesize a variety of sialosides containing modified sialic acids, including α2,3- and α2,6-linked structures. escholarship.orgnih.gov

These synthetic glycoconjugates are invaluable tools for:

Investigating the binding specificity of sialic acid-binding proteins like Siglecs. acs.org

Developing vaccines based on synthetic saccharide antigens. mdpi.com

Probing the role of sialic acid modifications in cell-cell interactions and signaling. oup.com

For example, the chemoenzymatic synthesis of 9-N-acetylated b-series gangliosides has been achieved, providing stable analogues of biologically important O-acetylated gangliosides. ucsd.edu These synthetic molecules are crucial for studying the function of these modified gangliosides in various biological systems.

Interactive Data Table: Enzymes in this compound Synthesis

| Enzyme | EC Number | Function in Synthesis |

| N-Acetylneuraminic acid aldolase (NAL) | 4.1.3.3 | Catalyzes the aldol condensation of pyruvate and a ManNAc derivative to form sialic acid. mdpi.com |

| CMP-Sialic acid synthetase | 2.7.7.43 | Activates sialic acid to its CMP-derivative for use by sialyltransferases. mdpi.com |

| Sialyltransferase | Varies | Transfers the activated sialic acid to an acceptor glycoconjugate. |

| N-Acetylglucosamine-2-epimerase | --- | Converts N-acetyl-D-glucosamine to N-acetyl-D-mannosamine. frontiersin.org |

| Adenylate kinase | --- | Used in some one-pot systems to regenerate CTP. harvard.edu |

| Pyruvate kinase | --- | Used in some one-pot systems to regenerate CTP. harvard.edu |

Interactive Data Table: Synthetic Precursors and Analogues

| Compound Name | Abbreviation | Role in Synthesis/Research |

| This compound | Neu5Ac7NAc | Target compound, stable analogue of O-acetylated sialic acid. |

| N-Acetylmannosamine | ManNAc | Precursor for sialic acid synthesis. acs.org |

| 6-Azido-6-deoxy-N-acetylmannosamine | ManNAc6N3 | Chemoenzymatic synthon for producing 9-N-acetylated gangliosides. ucsd.edu |

| 6-Acetamido-6-deoxy-N-acetylmannosamine | ManNAc6NAc | Enzymatic precursor for 9-acetamido-9-deoxy-N-acetylneuraminic acid. ucsd.edu |

| 7-Fluoro-7-deoxy-CMP-sialic acid | --- | Fluorinated analogue synthesized via a multi-enzyme one-pot reaction. nih.gov |

| N-Propionylneuraminic acid | Neu5Pr | N-acyl derivative studied for its immunogenicity. nih.gov |

| N-iso-Butanoylneuraminic acid | Neu5iBu | N-acyl derivative studied for its immunogenicity. nih.gov |

| N-Phenylacetylneuraminic acid | Neu5PhAc | N-acyl derivative studied for its immunogenicity. nih.gov |

Enzymatic Interactions and Substrate Specificity of N Acetyl 7 Deoxyneuraminic Acid

N-Acetylneuraminate Lyase (NAL) Interactions with N-Acetyl-7-deoxyneuraminic Acid

N-Acetylneuraminate lyase (NAL), also known as sialic acid aldolase (B8822740), is a class I aldolase that plays a crucial role in sialic acid metabolism. wikipedia.orgnih.gov This enzyme catalyzes the reversible cleavage of N-acetylneuraminic acid (Neu5Ac) into pyruvate (B1213749) and N-acetyl-D-mannosamine (ManNAc). wikipedia.orgnih.govacs.org The reaction proceeds through a Schiff base intermediate formed between a lysine (B10760008) residue in the active site and the substrate. acs.orgebi.ac.uknih.gov NAL is found in various organisms, including bacteria and mammals. nih.govnih.gov In humans, NAL is involved in the degradation pathway of N-glycolylneuraminic acid (Neu5Gc) and prevents the recycling of sialic acids back to the cell surface. uniprot.org

The catalytic mechanism of N-acetylneuraminate lyase (NAL) involves several key steps. The reaction begins with the opening of the substrate's ring structure, which is facilitated by a conserved lysine residue (Lys165 in E. coli). ebi.ac.uk This lysine then acts as a nucleophile, attacking the C2 carbon of the substrate to form a tetrahedral intermediate. ebi.ac.uk Following this, a water molecule is eliminated, leading to the formation of a Schiff base intermediate. ebi.ac.uk The crucial carbon-carbon bond cleavage occurs between C3 and C4, releasing the aldehyde product (N-acetyl-D-mannosamine or its analog) and forming an enamine intermediate. ebi.ac.uk This step is assisted by a tyrosine residue that acts as a proton relay. ebi.ac.uk The enamine then tautomerizes to an imine, which is subsequently hydrolyzed to release pyruvate and regenerate the free enzyme. ebi.ac.uk

Studies on the substrate specificity of NAL from Clostridium perfringens using various neuraminic acid derivatives have provided insights into the key structural features required for binding and catalysis. nih.gov These studies indicate that the equatorial zone of the sialic acid molecule, spanning from C-8 through the ring oxygen to C-4, is critical for enzyme binding. nih.gov Modifications to the substituents at C-9 and C-5 are generally better tolerated without significantly impairing the enzyme's function. nih.gov Stereo-electronic factors are believed to be responsible for the subsequent fragmentation of the cyclic sialic acid into pyruvate and the corresponding C-6 sugar. nih.gov

The interaction of NAL with deoxy-analogs of sialic acid further illuminates the importance of specific hydroxyl groups for substrate recognition. For instance, the enzymatic synthesis of 3-fluorosialic acids can be achieved using NAL, which accepts fluoropyruvate and various N-acylmannosamine analogs as substrates. nih.gov However, NAL does not accept all modified substrates; for example, it was found that a methanesulfonyl derivative of mannosamine (B8667444) was not a substrate for NAL. nih.gov

Derivatives of N-acetylneuraminic acid have been investigated as potential inhibitors of N-acetylneuraminate lyase (NAL). Sialic acid alditol is a known inhibitor of NAL enzymes. nih.gov Studies have shown that it is a more potent inhibitor of NAL from methicillin-resistant Staphylococcus aureus (MRSA) compared to the NAL from Clostridium perfringens. nih.gov This suggests that despite a conserved catalytic mechanism, subtle differences in the active site architecture or dynamics among NALs from different species can be exploited for the development of species-specific inhibitors. nih.gov

The development of selective inhibitors for human neuraminidase isoenzymes has been a focus of research, with some studies utilizing derivatives of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA). nih.gov While DANA itself is a general neuraminidase inhibitor, modifications at various positions have been explored to achieve selectivity. nih.gov For example, C4,C7-modified analogues of DANA have been synthesized and tested against the four human neuraminidase isoenzymes (NEU1, NEU2, NEU3, and NEU4). nih.gov These studies have led to the identification of inhibitors with significant selectivity for NEU3 and NEU2. nih.gov

Furthermore, deoxygenated analogs of DANA have been synthesized and evaluated for their inhibitory activity against human neuraminidases. chemrxiv.org The removal of hydroxyl groups at different positions (C-7, C-8, or C-9) had varying effects on the inhibitory potency against the different isoenzymes. For NEU2, the 8-deoxy analog showed improved inhibitory activity, while the 7-deoxy analog resulted in a minor loss of potency. chemrxiv.org In contrast, for NEU1, both the 7- and 8-deoxy analogs exhibited substantially lower activity. chemrxiv.org These findings highlight the distinct specificities of the human neuraminidase isoenzymes and provide a basis for designing more selective inhibitors. chemrxiv.org

Cytidine (B196190) Monophosphate N-Acylneuraminic Acid (CMP-Neu5Ac) Synthetase and this compound

Cytidine Monophosphate N-Acylneuraminic Acid (CMP-Neu5Ac) Synthetase (CNS), also known as N-acylneuraminate cytidylyltransferase, is a pivotal enzyme in the sialylation pathway. nih.gov Its primary function is to activate sialic acids by catalyzing their reaction with cytidine triphosphate (CTP) to form CMP-sialic acids, the activated sugar donors for sialyltransferases. nih.govnih.govmdpi.com This activation step is essential for the subsequent transfer of sialic acid to glycoproteins and glycolipids. nih.govnih.govmdpi.com

Activation Pathways and Substrate Promiscuity with Deoxy Analogs

CMP-Neu5Ac synthetase exhibits a notable degree of substrate promiscuity, enabling it to activate a variety of naturally occurring and synthetic sialic acid analogs. nih.govnih.gov This promiscuity is a key feature that allows for the chemoenzymatic synthesis of diverse sialylated structures. The enzyme's active site can accommodate modifications at various positions of the sialic acid molecule, including deoxy analogs.

Research has demonstrated that bacterial CMP-Neu5Ac synthetases, such as the one from Neisseria meningitidis (NmCSS), are particularly versatile and have been instrumental in synthesizing a wide array of compounds containing sialic acid derivatives. nih.gov Structural studies of NmCSS have revealed that the enzyme undergoes conformational changes upon substrate binding, creating a pocket that can accommodate different sialic acid analogs. nih.gov

A notable example of this promiscuity is the successful chemoenzymatic synthesis of sialosides containing 7-N-acetyl sialic acid. nih.gov This process utilizes a one-pot multienzyme (OPME) sialylation system that includes a promiscuous bacterial CMP-sialic acid synthetase. nih.gov The ability of the synthetase to efficiently activate a C-7 modified sialic acid analog like 7-N-acetyl sialic acid strongly suggests that it can also activate this compound. The replacement of the hydroxyl group at the C-7 position with a hydrogen atom in this compound represents a modification that falls within the accommodating capacity of the enzyme's active site.

The table below summarizes the substrate promiscuity of CMP-Neu5Ac Synthetase with various sialic acid analogs.

| Sialic Acid Analog | Enzyme Source | Observation | Reference |

| N-glycolylneuraminic acid (Neu5Gc) | Vibrio cholerae | Enzyme is capable of activating Neu5Gc. | nih.gov |

| Deaminoneuraminic acid (KDN) | Rainbow trout | Recombinant enzyme showed high activity towards both KDN and Neu5Ac. | nih.gov |

| 7-N-acetyl sialic acid | Bacterial | Successfully used in a one-pot multienzyme system for sialoside synthesis. | nih.gov |

| Various Neu5Ac analogs | Gram-negative bacteria | Native sialyltransferases can incorporate various unnatural sialic acid nucleotides. | nih.gov |

Effect of C-7 Modification on Cytidylyltransferase Activation

Modification at the C-7 position of N-acetylneuraminic acid has a discernible effect on the activation by cytidylyltransferase. The successful enzymatic synthesis of CMP-N-acetyl-7-N-acetylneuraminic acid demonstrates that the enzyme can tolerate significant alterations at this position. nih.gov In this compound, the substitution is a less bulky hydrogen atom in place of a hydroxyl group.

Studies on the conformation of deoxy side-chain analogs of N-acetylneuraminic acid have been correlated with their activity with CTP: N-acetylneuraminic acid cytidylyltransferase. While specific kinetic data for this compound is not extensively detailed in the provided context, the general tolerance of the enzyme for C-7 modifications is evident. The interaction between the enzyme and the glyceryl side chain of sialic acid is crucial for binding and catalysis. For instance, in the CMP-Neu5Ac synthetase from N. meningitidis, residue Tyr179 is proposed to form important interactions with this side chain. nih.gov The removal of the C-7 hydroxyl group would alter these interactions, likely impacting the binding affinity and catalytic efficiency to some extent. However, the demonstrated activation of other C-7 modified analogs indicates that this alteration does not abolish substrate recognition and activation.

Mechanistic Variation in Glycosyltransfer Involving N-Acetylneuraminic Acid

The transfer of activated sialic acids, such as CMP-N-acetylneuraminic acid and its analogs, to acceptor molecules is catalyzed by a class of enzymes called sialyltransferases. researchgate.net These glycosyltransferases exhibit mechanistic variations that dictate the stereochemical outcome of the reaction. nih.gov

Glycosyltransferases catalyze their reactions with either inversion or retention of the stereochemistry at the anomeric carbon of the donor substrate. nih.gov Sialyltransferases, which utilize CMP-N-acetylneuraminic acid as the donor, are a prime example of this mechanistic diversity. The transfer can result in the formation of α-glycosidic linkages, and the specific mechanism employed depends on the particular sialyltransferase.

An inverting mechanism typically proceeds via a single SN2-like displacement, where the acceptor's hydroxyl group attacks the anomeric carbon of the CMP-sialic acid, leading to an inversion of the stereochemical configuration. nih.gov

A retaining mechanism is more complex and often involves a double displacement reaction. This can proceed through the formation of a covalent glycosyl-enzyme intermediate, resulting in a net retention of the anomeric stereochemistry. researchgate.net Another proposed mechanism for retaining glycosyltransferases is an SNi (internal return) or SNi-like mechanism. nih.gov

Kinetic isotope effect (KIE) experiments have been used to probe the transition states of sialyltransferase-catalyzed reactions. researchgate.net These studies have shown that the nature of the transition state can vary significantly. For example, some sialyltransferase reactions proceed through a transition state with significant oxocarbenium ion character, while others, like that of trans-sialidase, involve a more covalent, nucleophilic character leading to a covalent intermediate. researchgate.net

Furthermore, sialyltransferases can display relaxed acceptor specificity, meaning they can transfer sialic acid to a variety of different oligosaccharide acceptors. nih.gov This promiscuity, combined with the ability of CMP-Neu5Ac synthetase to activate analogs like this compound, opens up possibilities for the enzymatic synthesis of a wide range of novel sialosides with modified sialic acid residues.

The table below outlines the mechanistic variations in glycosyltransfer reactions.

| Enzyme Type | Donor Substrate | Mechanism | Stereochemical Outcome | Reference |

| Inverting Glycosyltransferase | Sugar Nucleotide | SN2-like | Inversion | nih.gov |

| Retaining Glycosyltransferase | Sugar Nucleotide | Double Displacement / SNi-like | Retention | researchgate.netnih.gov |

| Sialyltransferase | CMP-N-acetylneuraminic acid | Varies (e.g., late transition state with less charge development) | Typically α-linkage | researchgate.net |

| Trans-sialidase | Sialylated Glycans | Covalent Intermediate | Retention | researchgate.net |

Structural and Conformational Analysis of N Acetyl 7 Deoxyneuraminic Acid and Its Derivatives

Elucidation of Side-Chain Conformations of N-Acetyl-7-deoxyneuraminic Acid

The conformation of the three-carbon exocyclic side-chain (C7-C8-C9) of sialic acids is a crucial determinant of their recognition by proteins such as enzymes and lectins. For this compound and other deoxy analogs, Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool for elucidating these conformations in solution. nih.gov Studies have utilized NMR to differentiate between various possible local minima conformations of the side chain, which were initially proposed through hard-sphere calculations. nih.gov This experimental approach allows for a precise determination of the preferred spatial arrangement of the C7, C8, and C9 atoms relative to the pyranose ring, providing insights that computational models alone cannot definitively confirm.

Impact of Deoxygenation at C-7 on Overall Molecular Structure and Conformational Dynamics

The removal of the hydroxyl group at the C-7 position directly impacts the molecule's hydrogen bonding capabilities and steric profile. This modification can alter the conformational equilibrium of the entire molecule, including the orientation of the glycerol (B35011) side chain and the pyranose ring itself. Studies on deoxygenated analogs of sialic acid derivatives, such as 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), show that the impact of deoxygenation is highly dependent on the specific position and the biological context. chemrxiv.orgchemrxiv.org

For instance, in studies of human neuraminidase (NEU) isoenzymes, the 7-deoxy analog of DANA showed substantially lower activity against the NEU1 isoenzyme, suggesting that the C7-hydroxyl is important for binding and that its absence causes a significant, detrimental change in the inhibitor's conformation or interaction profile. chemrxiv.org Conversely, the NEU2 isoenzyme was more tolerant of the 7-deoxy modification, indicating a less critical role for this hydroxyl group in the binding-site geometry of that particular enzyme. chemrxiv.org This demonstrates that deoxygenation at C-7 can subtly alter the molecule's shape and dynamics, with the consequences of this change being highly specific to the protein it interacts with.

Advanced Spectroscopic and Computational Approaches for Structural Analysis

A combination of advanced analytical techniques is required to build a comprehensive model of the structure and behavior of this compound. Spectroscopic methods provide experimental data on the molecule's structure in solution and solid states, while computational simulations offer a dynamic view of its conformational landscape.

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of sialic acid derivatives in a solution state, which often mimics the physiological environment. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to assign the proton (¹H) and carbon (¹³C) signals of the molecule. nih.govoatext.com

While a specific, complete dataset for this compound is not publicly available, the table below shows representative ¹H and ¹³C chemical shifts for its parent compound, N-acetylneuraminic acid. The deoxygenation at C-7 in this compound would primarily affect the chemical shifts of the adjacent nuclei, most notably causing a significant upfield shift for C-7 (from ~70 ppm to a typical alkane value of ~30-40 ppm) and smaller shifts for H-6, H-7, H-8, C-6, and C-8.

Table 1: Representative NMR Data for N-Acetylneuraminic Acid (Parent Compound) in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3ax | 1.82 | 41.5 |

| H3eq | 2.21 | |

| H4 | 3.91 | 70.1 |

| H5 | 3.75 | 53.5 |

| H6 | 3.88 | 74.4 |

| H7 | 3.62 | 70.2 |

| H8 | 3.82 | 72.5 |

| H9a/b | 3.65 / 3.79 | 64.9 |

| N-Acetyl CH₃ | 2.04 | 24.1 |

| C1 (COOH) | - | 175.2 |

| C2 | - | 96.8 |

Data compiled from publicly available databases for N-acetylneuraminic acid. nih.govchemicalbook.comspectrabase.com

X-ray crystallography provides precise atomic coordinates of a molecule in its solid, crystalline state. While obtaining a crystal structure for this compound itself can be challenging, analysis of its analogs yields critical structural information. acs.org A crystal structure has been determined for a related C7-modified analog, providing insight into the ring conformation. nih.govresearchgate.net

Table 2: Crystallographic Data for an Analog of this compound

| Compound | Pyranoid Ring Conformation | Crystal System |

|---|---|---|

| 4,7,8,9-tetra-O-acetyl-N-acetyl-2,3-dehydro-2-deoxy-4-epi-neuraminic acid methyl ester | ⁵H₆ (sofa) | Not specified |

Data from X-ray analysis of a C7-acetylated analog. nih.govresearchgate.net

This analysis confirmed a specific puckering of the pyranoid ring for this analog, demonstrating how X-ray crystallography can define the solid-state conformation, which serves as a valuable reference for computational and solution-state studies.

Computational chemistry provides powerful tools to supplement experimental data.

Molecular Mechanics (MM) and Hard-Sphere Calculations are used to predict sterically allowed, low-energy conformations of the side chain and pyranose ring. nih.gov

Molecular Dynamics (MD) simulations are employed to model the behavior of the molecule over time in a simulated biological environment, such as in water. nih.gov MD studies on the parent N-acetylneuraminic acid have revealed conformational models stabilized by water-mediated hydrogen bonds, offering a dynamic picture of the molecule's flexibility and interactions with its solvent shell. nih.gov Similar simulations for the 7-deoxy analog would reveal how the loss of a key hydrogen-bonding group at C-7 alters its dynamic behavior and preferred conformations.

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations represent a hybrid approach used to study enzyme-substrate interactions with high accuracy. acs.org In this method, the substrate (like a sialic acid derivative) and the key amino acid residues in the enzyme's active site are treated with quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. semanticscholar.orgchemrxiv.orgrsc.org This approach is ideal for modeling the precise electronic and geometric changes that occur during enzymatic reactions involving sialic acid analogs, providing mechanistic insights that are inaccessible by purely experimental means. acs.org

Biological Roles and Mechanistic Insights of N Acetyl 7 Deoxyneuraminic Acid

Role in Host-Microbe and Host-Pathogen Interactions

Sialic acids are at the forefront of the host-microbe interface, acting as both a nutrient source and a tool for molecular mimicry by microbes. nih.govillinois.edu The introduction of analogs such as N-Acetyl-7-deoxyneuraminic acid can significantly disrupt these interactions.

Modulation of Bacterial Sialylation and Immune Evasion Mechanisms by Analogs

Many pathogenic bacteria coat their surfaces with sialic acids identical to those found on host cells, a strategy of molecular mimicry to evade immune detection. nih.govnih.gov These bacteria often rely on a dynamic process of scavenging host sialic acids and remodeling their own surfaces using a suite of enzymes, including sialidases and sialyltransferases. nih.govnih.gov

The modification at the C-7 position of the sialic acid scaffold, as seen in this compound, can interfere with this machinery. Research on the closely related compound, 7-N-acetyl sialic acid, demonstrated that it is a selective substrate for influenza A virus neuraminidases but, critically, is not cleaved by sialidases of bacterial or human origin. nih.gov This resistance to cleavage by bacterial sialidases suggests that this compound, if incorporated into host glycans, would not be efficiently released and scavenged by bacteria. This would disrupt their ability to dynamically sialylate their surfaces, potentially hindering their capacity for immune evasion. Furthermore, some Escherichia coli strains naturally produce N,7-O-diacetylneuraminic acid, indicating that modifications at the C-7 position are biologically relevant within the microbial world and that enzymes have evolved to recognize them, though the 7-deoxy variant represents a distinct challenge to this enzymatic machinery. nih.gov

| Analog | Target Enzyme | Organism Type | Observed Effect | Reference |

|---|---|---|---|---|

| 7-N-acetyl sialic acid | Sialidase (Neuraminidase) | Bacterial / Human | Resistant to cleavage | nih.gov |

| 7-N-acetyl sialic acid | Neuraminidase | Influenza A Virus | Readily cleaved (selective substrate) | nih.gov |

| N-Acetylneuraminic acid (Neu5Ac) | N-Acetylneuraminate Lyase (NanA) | Bacteria | Natural substrate for catabolism | glycoforum.gr.jpbiosynth.com |

Influence on Microbial Metabolism and Nutrient Scavenging Pathways of Sialic Acids

Beyond immune evasion, many commensal and pathogenic bacteria utilize host-derived sialic acids as a valuable source of carbon and nitrogen. nih.govglycoforum.gr.jp The conserved bacterial Nan operon encodes the pathway for sialic acid catabolism, which begins with the uptake of free sialic acid by a transporter like NanT, followed by cleavage via N-acetylneuraminate lyase (NanA) into N-acetylmannosamine (ManNAc) and pyruvate (B1213749). glycoforum.gr.jpbiosynth.com

The resistance of C-7 modified analogs to bacterial sialidases presents the first barrier to their use as a nutrient. nih.gov Without efficient cleavage from host glycoconjugates, the analog is not available for uptake. Even if this compound were to enter the bacterial cell, its structure, lacking the C-7 hydroxyl group, would make it a questionable substrate for N-acetylneuraminate lyase (NanA). The catalytic mechanism of NanA depends on the specific stereochemistry of the glycerol-like side chain (C7-C9) of sialic acid. Alteration of this structure, particularly through the removal of a key hydroxyl group, would likely reduce or eliminate its activity as a substrate, thereby stalling the catabolic pathway.

Implications for Glycan Recognition and Cell Surface Dynamics

The terminal position of sialic acids on cell surface glycans makes them critical for recognition by a host of endogenous and exogenous lectins. The structure of the sialic acid itself, including its various modifications, dictates the specificity of these binding events.

Interactions with Sialic Acid-Binding Lectins (Siglecs, Hemagglutinins)

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a major family of I-type lectins on immune cells that mediate cell-cell interactions and regulate immune responses. nih.govmdpi.com The binding specificity of Siglecs is exquisitely sensitive to the structure of the sialic acid ligand. Studies using synthetic analogs have shown that the hydroxyl group at C-9 of N-acetylneuraminic acid is essential for binding to a range of Siglecs, including sialoadhesin, CD22, and CD33, likely through hydrogen bonding within the receptor's binding site. nih.gov

Although the direct binding of this compound has not been extensively reported, the removal of the C-7 hydroxyl group would significantly alter the conformation and hydrogen bonding potential of the entire C7-C9 side chain. This modification would be expected to weaken or abolish binding to most Siglecs, which have evolved to recognize the canonical structure of N-acetylneuraminic acid. nih.gov In contrast, some viral lectins, such as influenza A neuraminidases, possess a more promiscuous binding pocket that can accommodate modifications at this position, as shown by their ability to cleave 7-N-acetyl sialic acid. nih.gov This highlights a potential differential recognition between host and pathogen lectins for this analog.

Glycosyltransferase Substrate Preferences and Altered Glycosylation Patterns by Analogs

For a sialic acid analog to be incorporated into cellular glycans, it must first be activated to a high-energy nucleotide-sugar donor, typically by a CMP-sialate synthase (CMAS), which converts the free sialic acid into its cytidine (B196190) monophosphate (CMP) derivative. nih.govnih.gov This activated form is then used by sialyltransferases to attach the sialic acid to a growing glycan chain.

Research has shown that the enzymatic machinery can tolerate certain modifications to the sialic acid scaffold. Crucially, the chemoenzymatic synthesis of CMP-N-acetyl-7-fluoro-7-deoxy-neuraminic acid has been reported. researchgate.net The successful creation of this CMP-activated 7-deoxy analog is strong evidence that this compound can serve as a substrate for CMP-sialate synthase. While mammalian CMAS enzymes show lower activity towards some analogs compared to the natural substrate Neu5Ac, others, such as one from rainbow trout, can efficiently use multiple sialic acid forms. nih.gov

Once activated, CMP-N-Acetyl-7-deoxyneuraminic acid could be utilized by sialyltransferases, leading to its incorporation into glycoproteins and glycolipids. This would result in cells displaying altered glycosylation patterns, with terminal sialic acids that lack the C-7 hydroxyl group, fundamentally changing the nature of the cell surface.

| Analog | Enzyme | Activity / Outcome | Reference |

|---|---|---|---|

| N-Acetyl-7-fluoro-7-deoxy-neuraminic acid | CMP-Sialate Synthase (CMAS) | Successful enzymatic synthesis of CMP-activated form | researchgate.net |

| 4-oxo-N-acetylneuraminic acid | CMP-Sialate Synthase (CMAS) | Acts as a moderate competitive inhibitor | capes.gov.br |

| Deaminoneuraminic acid (KDN) | CMP-Sialate Synthase (CMAS) - Murine | Low activity (15x lower than Neu5Ac) | nih.gov |

| Deaminoneuraminic acid (KDN) | CMP-Sialate Synthase (CMAS) - Trout | High activity (comparable to Neu5Ac) | nih.gov |

Mechanistic Studies on Cellular Signaling Pathways Mediated by Sialic Acid Analogs

The primary mechanism by which sialic acids mediate cellular signaling is through their interaction with Siglec receptors. Many Siglecs, including Siglec-7 and Siglec-9 found on natural killer (NK) cells and neutrophils, contain intracellular immunoreceptor tyrosine-based inhibition motifs (ITIMs). mdpi.comresearchgate.net When these Siglecs bind to their sialic acid ligands on opposing cells (a trans interaction), the ITIMs are phosphorylated, triggering an inhibitory signaling cascade that dampens immune cell activation. nih.govnih.gov This is a crucial mechanism for self-recognition and preventing autoimmunity. nih.gov

Cancer cells often exploit this pathway for immune evasion by overexpressing sialic acid ligands (hypersialylation), which engage inhibitory Siglecs on approaching immune cells and shut down the anti-tumor response. mdpi.comnih.gov The metabolic incorporation of this compound into tumor cell glycans offers a potential mechanism to disrupt this process.

Given that the absence of the C-7 hydroxyl group is predicted to make this compound a poor ligand for inhibitory Siglecs, cells decorated with this analog would fail to properly engage these receptors. This would prevent the initiation of the ITIM-mediated inhibitory signal. As a result, the "off-signal" that normally suppresses immune cell function would be abrogated, potentially leading to enhanced immune surveillance and a more robust anti-tumor response by cells like NK cells and cytotoxic T lymphocytes. This positions the analog as a tool for probing and potentially reversing Siglec-mediated immune suppression. nih.govnih.gov

Advanced Research Methodologies for N Acetyl 7 Deoxyneuraminic Acid Studies

Chemoenzymatic Probe Design and Application for Studying Sialic Acid Metabolism

Chemoenzymatic strategies offer a powerful approach to creating probes for studying sialic acid metabolism. nih.gov This methodology combines the precision of enzymatic reactions with the flexibility of chemical synthesis to produce modified sialic acid analogues. nih.govacs.org These synthetic analogues, or probes, can be designed with specific modifications that allow for their detection and tracking within metabolic pathways. For instance, sialosides containing modifications at various positions, including C7, have been synthesized for use as probes in functional studies of sialic acid-binding proteins. nih.gov

One-pot multienzyme (OPME) systems are a key component of this approach, allowing for the efficient synthesis of structurally diverse sialosides. nih.govnih.gov These systems can incorporate various sialic acid forms with modifications at different positions on the molecule. nih.gov The resulting probes can then be used to investigate the intricacies of sialic acid metabolism and the functions of sialylated glycoconjugates. nih.govacs.org For example, chemoenzymatically synthesized sialosides have been used to create glycan microarrays and to probe the ligand specificity of sialic acid-binding proteins. nih.govacs.org

A notable application is the synthesis of 7-fluoro sialic acid, which was then activated to its cytidine (B196190) monophosphate (CMP) ester form. nih.gov This chemoenzymatic process started with D-glucose and utilized an aldolase-catalyzed transformation to create the fluorinated sialic acid. nih.gov Subsequently, a one-pot reaction with three enzymes successfully produced CMP-N-acetyl-7-fluoro-7-deoxyneuraminic acid. nih.gov

Site-Directed Mutagenesis for Enzyme Mechanism Elucidation in Deoxyneuraminic Acid Interactions

Site-directed mutagenesis is a fundamental molecular biology technique used to make specific, intentional changes to the DNA sequence of a gene. wikipedia.org This method is invaluable for investigating the structure-function relationships of proteins, including enzymes that interact with deoxyneuraminic acids. wikipedia.orgnih.gov By altering specific amino acid residues within an enzyme's active site, researchers can elucidate their roles in substrate binding and catalysis. nih.gov

For example, in the study of N-acetylneuraminic acid lyase (NAL), an enzyme that catalyzes the reversible condensation of pyruvate (B1213749) with N-acetyl-d-mannosamine (ManNAc) to form N-acetylneuraminic acid (Neu5Ac), site-directed mutagenesis has been instrumental. acs.orgnih.gov NAL is a Class I aldolase (B8822740) that proceeds through a Schiff base intermediate with pyruvate. acs.orgnih.gov By creating variants of the enzyme with specific amino acid substitutions, such as Y137A and Y137F, scientists have been able to probe the catalytic mechanism. nih.gov The Y137A variant, for instance, showed no detectable activity, highlighting the critical role of the tyrosine at position 137. nih.gov

This approach allows for a detailed analysis of how individual amino acids contribute to the enzyme's catalytic efficiency and substrate specificity. nih.gov The combination of site-directed mutagenesis with kinetic analysis and structural studies provides a comprehensive understanding of the molecular interactions between the enzyme and its substrates, including deoxyneuraminic acid derivatives. nih.govacs.orgnih.gov

High-Throughput Screening for Enzyme Substrate Specificity

High-throughput screening (HTS) provides a rapid and efficient method for evaluating the substrate specificity of enzymes, including those that act on modified sialic acids like N-Acetyl-7-deoxyneuraminic acid. nih.gov These technologies enable the screening of large libraries of enzyme variants or potential substrates to identify those with desired properties. nih.gov

One innovative HTS method involves the combinatorial chemoenzymatic synthesis of a library of sialosides in 96-well plates. acs.orgucsd.edu In this approach, a one-pot, three-enzyme system is used to generate a diverse set of biotinylated sialosides from various sialic acid precursors and biotinylated sialyltransferase acceptors. acs.orgucsd.edu The resulting sialoside products can be directly used in screening assays without the need for purification. acs.orgucsd.edu

The screening process often utilizes enzyme-linked immunosorbent assay (ELISA)-like formats. The biotinylated sialosides are captured on plates coated with avidin (B1170675) or streptavidin. acs.orgucsd.edu The binding of a specific sialic acid-binding protein or the activity of an enzyme on these substrates can then be detected, often through a fluorescence-based assay. stanford.edu For instance, a continuous enzyme activity assay can be employed to monitor inhibition kinetics and classify inhibitors based on their mode of action. explorationpub.com This high-throughput approach greatly accelerates the discovery of enzymes with novel substrate specificities and the identification of potent enzyme inhibitors. stanford.eduexplorationpub.com

Chromatographic and Spectrophotometric Techniques for Analysis of Modified Sialic Acids

A variety of chromatographic and spectrophotometric techniques are essential for the analysis and quantification of modified sialic acids, including this compound. nih.govnih.gov These methods allow for the separation, identification, and quantification of these compounds in complex biological samples. nih.govoup.com

Chromatographic Techniques:

High-performance liquid chromatography (HPLC) and high-performance anion-exchange chromatography (HPAEC) are widely used for the analysis of sialic acids. nih.govthermofisher.com HPAEC coupled with pulsed amperometric detection (HPAE-PAD) is particularly effective for determining N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) without the need for derivatization. thermofisher.com For more complex analyses, HPLC can be coupled with mass spectrometry (HPLC-MS). A recently developed HPLC-MS method allows for the simultaneous detection of the 1,7-lactone of N-acetylneuraminic acid, its γ-lactone derivative, and N-acetylneuraminic acid, overcoming previous limitations in their identification. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique. oup.com By converting sialic acids into heptafluorobutyrate derivatives, a wide variety of sialic acids, including different O-acylated forms, can be separated and identified based on their fragmentation patterns. oup.com This method is highly sensitive and does not require extensive purification of the liberated sialic acids. oup.com

Spectrophotometric and Fluorometric Techniques:

Future Research Directions and Unexplored Avenues for N Acetyl 7 Deoxyneuraminic Acid Research

Development of Novel Mechanistic Probes with C-7 Modifications

The development of novel mechanistic probes by modifying the C-7 position of N-acetylneuraminic acid is a significant area of future research. These probes are instrumental in understanding the substrate specificity and enzymatic mechanisms of sialidases (also known as neuraminidases), which are enzymes that cleave sialic acid residues. The inherent instability of naturally occurring O-acetylated sialic acids, particularly those with modifications at C-7, has made it challenging to study their roles in biological systems.

To overcome this, researchers have turned to chemoenzymatic strategies to synthesize more stable analogs. nih.gov For instance, sialoside probes containing 7-N-acetyl or 7,9-di-N-acetyl sialic acid have been created as structural mimics of the less stable 7-O-acetyl and 7,9-di-O-acetyl modifications. nih.gov These synthetic probes have been used to investigate the substrate specificity of various sialidases. Research has shown that neuraminidases from H1N1 and H3N2 influenza A viruses can readily cleave 7-N-acetyl sialic acid, while human or bacterial sialidases cannot. nih.gov This suggests that influenza neuraminidases have a more promiscuous binding pocket, a finding with significant implications for understanding viral pathogenesis and designing selective inhibitors. nih.gov

Another approach involves the synthesis of fluorinated analogs. The chemoenzymatic synthesis of CMP-N-acetyl-7-fluoro-7-deoxyneuraminic acid has been successfully achieved. nih.gov This process starts from D-glucose and involves an aldolase-catalyzed transformation to yield the 7-fluoro sialic acid, which is then activated to its cytidine (B196190) monophosphate (CMP) ester form. nih.gov Such fluorinated analogs serve as valuable probes for studying enzyme mechanisms, as the fluorine atom can act as a sensitive reporter for NMR spectroscopy studies and can influence the electronic environment of the molecule, thereby modulating its interaction with enzymes.

The conformation of these C-7 modified analogs is crucial for their function as probes. Nuclear magnetic resonance (n.m.r.) spectroscopy studies have been used to determine the side-chain conformations of various deoxy analogs of N-acetylneuraminic acid, including N-acetyl-7-deoxyneuraminic acid. nih.gov These experimental conformations can be correlated with their activity as substrates or inhibitors for enzymes like CTP:N-acylneuraminate cytidylyltransferase, providing a rational basis for the design of new and more effective mechanistic probes. nih.gov

Table 1: C-7 Modified N-Acetylneuraminic Acid Analogs as Mechanistic Probes

| Analog | Modification at C-7 | Synthesis Method | Application/Finding | Reference |

|---|---|---|---|---|

| 7-N-acetyl sialic acid | N-acetyl group replaces O-acetyl group | Chemoenzymatic | Selective substrate for influenza A neuraminidases (H1N1, H3N2), not human or bacterial sialidases. | nih.gov |

| 7,9-di-N-acetyl sialic acid | N-acetyl groups replace O-acetyl groups at C-7 and C-9 | Chemoenzymatic | Used as a stable mimic of naturally occurring 7,9-di-O-acetyl sialic acid to probe sialidase specificity. | nih.gov |

| N-Acetyl-7-fluoro-7-deoxyneuraminic acid | Fluorine atom replaces hydroxyl group | Chemoenzymatic (from D-glucose) | Created for potential use as a probe for enzyme mechanism studies. | nih.gov |

| This compound | Hydrogen atom replaces hydroxyl group | Chemical/Chemoenzymatic | Conformational analysis via n.m.r. to correlate structure with enzyme activation. | nih.gov |

Interdisciplinary Approaches Integrating Chemical Synthesis, Enzymology, and Systems Biology

Future progress in understanding the roles of this compound and its derivatives will heavily rely on interdisciplinary approaches that merge chemical synthesis, enzymology, and systems biology. This integration allows for a holistic view, from the creation of molecular tools to the observation of their effects in complex biological networks.

Chemoenzymatic synthesis is a prime example of this integration, combining the precision of enzymatic reactions with the versatility of chemical methods. The synthesis of CMP-N-acetyl-7-fluoro-7-deoxyneuraminic acid highlights this synergy. nih.gov The process begins with the chemical synthesis of a precursor, N-acetyl-4-fluoro-4-deoxy-D-mannosamine from D-glucose, which is then subjected to an aldolase-catalyzed reaction to form the fluorinated sialic acid. nih.gov Subsequently, synthetase enzymes are used to activate the sialic acid into its CMP-ester form. nih.gov Researchers have even optimized this to a one-pot reaction using multiple enzymes, demonstrating a highly efficient pathway from a modified mannosamine (B8667444) to a complex nucleotide sugar analog. nih.gov

Enzymology provides the crucial functional context for these synthetic molecules. By studying the kinetics and substrate specificity of enzymes like viral neuraminidases and N-acylneuraminate cytidylyltransferases with these novel analogs, researchers can decipher the functional consequences of specific modifications at the C-7 position. nih.govnih.gov For example, demonstrating that 7-N-acetyl sialosides are selectively cleaved by influenza neuraminidases provides a direct link between a specific chemical modification and a biologically relevant enzymatic activity. nih.gov

The third pillar, systems biology, will allow these molecular-level findings to be placed into a broader biological context. By introducing C-7 modified sialic acid analogs into cellular or even whole-organism models, researchers can track their incorporation into glycoconjugates and observe the downstream effects on cell signaling, cell-cell interactions, and host-pathogen interactions. This systems-level approach can reveal new biological pathways and functions that are regulated by sialic acid modifications, moving beyond the study of single enzyme-substrate interactions.

Computational Modeling and Predictive Studies for Rational Design of this compound Analogs

Computational modeling and predictive studies are becoming indispensable tools for the rational design of this compound analogs. These in silico methods can significantly accelerate the discovery and optimization process by predicting the binding affinities and conformational dynamics of novel compounds before they are synthesized.

Molecular docking and molecular dynamics (MD) simulations are powerful techniques in this domain. researchgate.net In one study, a large library of 34 N-acetylneuraminic acid (NeuNAc) analogs, with modifications at various positions including C-7, were modeled and docked against the active site of cholera toxin. researchgate.net Such studies use scoring functions to predict how strongly an analog will bind to a protein target. For instance, glide scores and glide energies can be calculated to rank potential inhibitors. researchgate.net

Following docking, MD simulations can be performed on the most promising protein-ligand complexes. These simulations model the movement of every atom in the system over time, providing insights into the stability of the interaction and the specific intermolecular forces, such as hydrogen bonds, that hold the analog in the active site. researchgate.net For example, MD simulations of a cholera toxin-analog complex revealed the stable nature of the docking interaction over time. researchgate.net

These computational approaches can be complemented by conformational analysis derived from experimental data, such as n.m.r. spectroscopy. nih.gov By comparing computationally predicted low-energy conformations with experimentally determined structures, models can be refined and validated. This iterative process of prediction, synthesis, and experimental validation is central to the rational design of analogs with desired properties, whether they are intended as highly selective enzyme inhibitors, stable mechanistic probes, or tools to modulate biological pathways. The ultimate goal is to move beyond trial-and-error and toward a predictive framework for designing sialic acid analogs with tailored functions.

Table 2: Computational and Interdisciplinary Methods in N-Acetylneuraminic Acid Analog Research

| Method/Approach | Description | Application Example | Reference |

|---|---|---|---|

| Molecular Docking | Computational simulation to predict the preferred orientation of a ligand when bound to a protein target. | Docking 34 NeuNAc analogs against the active site of cholera toxin to predict binding affinity. | researchgate.net |

| Molecular Dynamics (MD) Simulation | Computational method that analyzes the physical movements of atoms and molecules over time. | Simulating a cholera toxin-Neu5Gc complex to confirm the stability of the docked interaction. | researchgate.net |

| Chemoenzymatic Synthesis | A combination of chemical synthesis and enzyme-catalyzed reactions to create complex molecules. | One-pot synthesis of 7-fluoro-7-deoxy-CMP-sialic acid using three different enzymes. | nih.gov |

| N.M.R. Spectroscopy | An analytical technique used to determine the content and purity of a sample as well as its molecular structure. | Studying the side-chain conformations of deoxy side-chain analogs of N-acetylneuraminic acid. | nih.gov |

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing N-Acetyl-7-deoxyneuraminic acid in vitro, and how do they compare in yield and purity?

- Methodological Answer : Synthesis typically involves enzymatic pathways (e.g., neuraminidase-mediated hydrolysis or aldolase-catalyzed condensation) or chemical methods (e.g., protecting-group strategies for sialic acid derivatives). Enzymatic approaches often achieve higher stereoselectivity, with yields up to 80% under optimized conditions (pH 7.5–8.5, 37°C), while chemical synthesis may require harsher reagents (e.g., trifluoroacetic acid for deprotection) but offers scalability . Purity is validated via HPLC (C18 columns, acetonitrile/water mobile phase) and NMR (¹H/¹³C for structural confirmation) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Compare chemical shifts (e.g., δ 2.05 ppm for N-acetyl protons) to reference libraries.

- Mass Spectrometry (MS) : ESI-MS in negative ion mode to confirm molecular weight (expected [M-H]⁻ at m/z 318.1).

- FT-IR : Identify carbonyl stretches (~1650 cm⁻¹ for acetyl groups) and hydroxyl bands (~3400 cm⁻¹) .

Q. What standardized protocols exist for quantifying this compound in biological matrices?

- Methodological Answer : Use derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) for fluorescence detection (ex/em 373/448 nm) via HPLC. Calibration curves (0.1–50 μM) show linearity (R² > 0.99), with inter-day CV% < 10% . For low-abundance samples, LC-MS/MS with MRM transitions (m/z 318→88) improves sensitivity .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound in pathogen-host interactions be resolved?

- Methodological Answer : Address discrepancies via:

- Dose-response profiling : Test across a wide concentration range (nM–mM) to identify non-linear effects.

- Cell-type specificity : Compare results in epithelial vs. immune cells (e.g., THP-1 macrophages) using siRNA knockdown of sialic acid-binding receptors (Siglecs) .

- Orthogonal assays : Pair glycan microarray data with SPR (surface plasmon resonance) to confirm binding kinetics (KD values) .

Q. What experimental designs mitigate batch-to-batch variability in enzymatic production of this compound?

- Methodological Answer : Implement:

- Process Analytical Technology (PAT) : Monitor reaction parameters (pH, dissolved O₂) in real-time to adjust substrate feeding rates.

- Enzyme engineering : Use directed evolution to improve neuraminidase thermostability (e.g., Tm increased by 8°C via site-saturation mutagenesis) .

- Statistical optimization : Apply response surface methodology (RSM) to identify critical factors (e.g., temperature, cofactor concentration) .

Q. How can computational models predict the metabolic flux of this compound in glycan biosynthesis pathways?

- Methodological Answer : Use constraint-based modeling (e.g., COBRA Toolbox):

- Genome-scale metabolic reconstruction : Integrate transcriptomic data to map sialic acid metabolism nodes.

- Flux balance analysis (FBA) : Simulate knockout/overexpression of key enzymes (e.g., GNE, NANS) to predict pathway bottlenecks .

- Validation : Compare in silico predictions with ¹³C metabolic flux analysis (MFA) in HEK293 cells .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing heterogeneous datasets on this compound’s role in cellular signaling?

- Methodological Answer :

- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL, KEGG) using random-effects models to account for study heterogeneity.

- Machine learning : Train Random Forest classifiers to identify critical variables (e.g., glycosylation site occupancy) linked to signaling outcomes .

- Sensitivity analysis : Quantify uncertainty in kinetic parameters (e.g., Vmax, Km) via Monte Carlo simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.